Structural Topology Divergence: N-Ethyl-Linker vs. Direct C3-Imidazole Connection Defines Receptor Engagement Potential
The target compound and AH-494 are constitutional isomers (both C14H14N4O, MW 254.29) with fundamentally different connectivity: the target compound attaches the imidazole via an ethyl spacer to the carboxamide nitrogen at indole C3, whereas AH-494 places the imidazole directly at indole C3 with the carboxamide at C5 [1]. This topological difference is critical because the SAR of indole-imidazole 5-HT7 agonists demonstrates that direct C3-imidazole attachment is required for high-affinity binding; AH-494 exhibits Ki = 3 nM at 5-HT7R and 53-fold selectivity over 5-HT1AR, whereas the N-ethyl-linked topology has not been reported to produce comparably potent 5-HT7 engagement, suggesting a divergent or null receptor profile [2]. The ethyl linker introduces additional rotational degrees of freedom (5 rotatable bonds vs. fewer in AH-494), which may reduce the entropic favorability of receptor binding.
| Evidence Dimension | Molecular connectivity and receptor binding topology |
|---|---|
| Target Compound Data | Imidazole attached via ethyl linker to carboxamide N at indole C3; carboxamide at C3 position (C14H14N4O, MW 254.29, 5 rotatable bonds) |
| Comparator Or Baseline | AH-494: imidazole directly attached at indole C3; carboxamide at C5 position (C14H14N4O, MW 254.29); Ki 5-HT7R = 3 nM, EC50 = 18 nM, 53-fold selectivity over 5-HT1AR |
| Quantified Difference | Topological isomerism; AH-494 has reported nanomolar 5-HT7 activity; target compound lacks published 5-HT7 binding data for this specific connectivity |
| Conditions | Comparative structural analysis and published 5-HT7 radioligand binding assays for AH-494 |
Why This Matters
For procurement, this isomerism means the target compound cannot substitute for AH-494 in 5-HT7 pharmacological studies and represents a distinct chemical starting point for scaffold-hopping programs aimed at identifying novel receptor selectivity profiles.
- [1] Latacz G, Hogendorf AS, Hogendorf A, et al. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. Med Chem Commun. 2018;9:1882-1890. View Source
- [2] Hogendorf AS, Hogendorf A, Kurczab R, et al. Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol. Sci Rep. 2017;7(1):1444. PMID: 28473721. View Source
